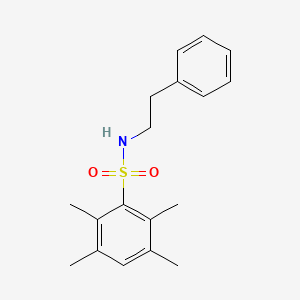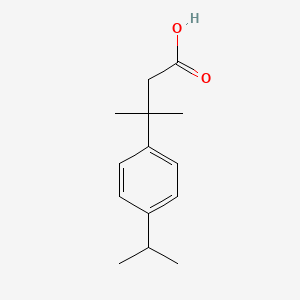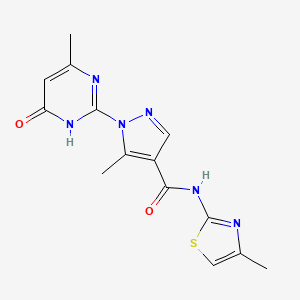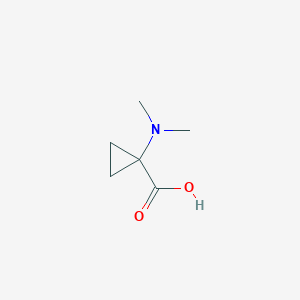
2,3,5,6-tetramethyl-N-phenethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-tetramethyl-N-phenethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. This compound belongs to the class of sulfonamides, which are known for their ability to modulate the activity of ion channels and receptors in the central nervous system.
Applications De Recherche Scientifique
2,3,5,6-tetramethyl-N-phenethylbenzenesulfonamide has been the subject of several scientific studies due to its potential applications in the field of neuroscience. This compound has been shown to modulate the activity of several ion channels and receptors in the central nervous system, including the NMDA receptor, the AMPA receptor, and the GABA-A receptor. These receptors are involved in a wide range of physiological processes, including learning and memory, synaptic plasticity, and neuronal excitability.
Mécanisme D'action
The mechanism of action of 2,3,5,6-tetramethyl-N-phenethylbenzenesulfonamide involves its ability to modulate the activity of ion channels and receptors in the central nervous system. This compound has been shown to act as a positive allosteric modulator of the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory. Additionally, this compound has been shown to enhance the activity of the AMPA receptor, which is involved in the regulation of synaptic transmission and neuronal excitability. Finally, this compound has been shown to act as a negative allosteric modulator of the GABA-A receptor, which is involved in the regulation of inhibitory neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the specific ion channels and receptors that are modulated by this compound. However, several studies have reported that this compound can enhance synaptic plasticity, improve learning and memory, and reduce anxiety and depression-like behaviors in animal models. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,3,5,6-tetramethyl-N-phenethylbenzenesulfonamide is its ability to selectively modulate the activity of specific ion channels and receptors in the central nervous system. This compound has been shown to have a high degree of selectivity for the NMDA receptor, the AMPA receptor, and the GABA-A receptor, which makes it a valuable tool for studying the physiological and pathological functions of these receptors. Additionally, this compound has a relatively low toxicity profile, which makes it suitable for use in animal models.
However, there are also several limitations associated with the use of this compound in lab experiments. One of the main limitations is that this compound has a relatively short half-life in vivo, which can make it difficult to achieve sustained modulation of ion channel and receptor activity. Additionally, the effects of this compound can be highly dependent on the specific experimental conditions, such as the dose, route of administration, and duration of treatment.
Orientations Futures
There are several future directions for research on 2,3,5,6-tetramethyl-N-phenethylbenzenesulfonamide. One potential direction is to further investigate the mechanisms underlying the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Another potential direction is to explore the potential therapeutic applications of this compound in the treatment of psychiatric disorders such as depression and anxiety. Finally, future research could focus on developing novel analogs of this compound with improved pharmacokinetic and pharmacodynamic properties, which could enhance its utility as a research tool and potential therapeutic agent.
Méthodes De Synthèse
The synthesis of 2,3,5,6-tetramethyl-N-phenethylbenzenesulfonamide involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with phenethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid that can be purified by recrystallization or chromatography.
Propriétés
IUPAC Name |
2,3,5,6-tetramethyl-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-13-12-14(2)16(4)18(15(13)3)22(20,21)19-11-10-17-8-6-5-7-9-17/h5-9,12,19H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSDRXORAQEZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC2=CC=CC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2909491.png)

![2-(2-methoxyphenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2909496.png)

![2-[(2,4-dichlorophenyl)methoxy]-4-[(Z)-(2,4-dichlorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione](/img/structure/B2909499.png)


![4-[benzyl(methyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2909504.png)
![N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2909505.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2909507.png)
![Ethyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2909509.png)
![ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2909510.png)